Cas no 2247094-41-1 (1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-)

1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)- 化学的及び物理的性質
名前と識別子
-
- 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-
- 2247094-41-1
- 6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole
- EN300-6749952
- SCHEMBL20529672
-
- インチ: 1S/C9H10BrN3O/c1-14-5-4-13-9-6-7(10)2-3-8(9)11-12-13/h2-3,6H,4-5H2,1H3
- InChIKey: BYEJYFVTIJIWRV-UHFFFAOYSA-N
- ほほえんだ: N1(CCOC)C2=CC(Br)=CC=C2N=N1
計算された属性
- せいみつぶんしりょう: 255.00072g/mol
- どういたいしつりょう: 255.00072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 39.9Ų
じっけんとくせい
- 密度みつど: 1.61±0.1 g/cm3(Predicted)
- ふってん: 370.7±22.0 °C(Predicted)
- 酸性度係数(pKa): 0.29±0.30(Predicted)
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749952-2.5g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-13 | |
Enamine | EN300-6749952-0.05g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.05g |
$707.0 | 2025-03-13 | |
Enamine | EN300-6749952-0.1g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.1g |
$741.0 | 2025-03-13 | |
Enamine | EN300-6749952-0.25g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.25g |
$774.0 | 2025-03-13 | |
Enamine | EN300-6749952-0.5g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 0.5g |
$809.0 | 2025-03-13 | |
Enamine | EN300-6749952-1.0g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 1.0g |
$842.0 | 2025-03-13 | |
Enamine | EN300-6749952-10.0g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-13 | |
Enamine | EN300-6749952-5.0g |
6-bromo-1-(2-methoxyethyl)-1H-1,2,3-benzotriazole |
2247094-41-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-13 |
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)- 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-に関する追加情報
Introduction to 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl) (CAS No. 2247094-41-1)
1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl), identified by the CAS number 2247094-41-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzotriazole family, a class of heterocyclic molecules known for their diverse biological activities and industrial applications. The presence of a bromine substituent at the 6-position and an N-(2-methoxyethyl) group at the 1-position introduces unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and functionalization.
The benzotriazole core structure is characterized by a three-membered ring containing two nitrogen atoms and one carbon atom, fused to a benzene ring. This arrangement imparts significant aromaticity and stability, while the nitrogen atoms provide potential sites for hydrogen bonding and coordination interactions. The 6-bromo substitution enhances the reactivity of the molecule, allowing for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing more complex molecular architectures, particularly in drug discovery and material science.
The N-(2-methoxyethyl) side chain introduces both a methoxy group and an ethyl moiety, which can influence solubility, metabolic stability, and binding affinity. The methoxy group is a common pharmacophore that often enhances bioavailability by improving lipophilicity while maintaining water solubility. The ethyl group, on the other hand, adds steric bulk, which can be strategically employed to modulate receptor interactions or improve pharmacokinetic profiles. This combination of structural features makes 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl) a versatile intermediate in medicinal chemistry.
In recent years, benzotriazole derivatives have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The brominated benzotriazoles are particularly interesting due to their ability to serve as precursors for synthesizing biologically active compounds. For instance, researchers have explored derivatives of this class as kinase inhibitors, antimicrobial agents, and metal chelators. The bromine atom at the 6-position is often utilized as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic systems with tailored biological activities.
One notable area of research involving 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl) is its application in developing novel anticancer agents. Benzotriazole derivatives have shown promise as inhibitors of tyrosine kinases, which are critical targets in oncology due to their role in cancer cell proliferation and survival. The N-(2-methoxyethyl) group can be modified to optimize binding interactions with target proteins, while the bromine substituent allows for further derivatization via cross-coupling strategies. Such modifications have led to the discovery of several lead compounds with potent antitumor activity in preclinical studies.
Another emerging application is in the field of materials science, where benzotriazole derivatives are being investigated for their potential as luminescent materials or corrosion inhibitors. The aromatic nature of the benzotriazole core contributes to its photophysical properties, making it suitable for use in organic light-emitting diodes (OLEDs) or fluorescent sensors. Additionally, the presence of bromine allows for further functionalization into polymers or coatings that exhibit enhanced durability and resistance to environmental degradation.
The synthesis of 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl) typically involves multi-step organic transformations starting from commercially available precursors such as bromobenzene or brominated benzotriazoles. Key steps often include nucleophilic substitution reactions to introduce the N-(2-methoxyethyl) group followed by halogenation or cross-coupling reactions to achieve the desired substitution pattern at the 6-position. Advanced synthetic techniques such as flow chemistry or microwave-assisted synthesis have been employed to improve yield and scalability.
From an industrial perspective, the production of this compound must adhere to stringent quality control measures to ensure consistency and purity. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to verify structural integrity and detect impurities. These methods are essential for ensuring that the final product meets the requirements for downstream applications in pharmaceuticals or specialty chemicals.
The safety profile of 1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl) is another critical consideration during its handling and application. While not classified as hazardous under typical conditions, appropriate personal protective equipment (PPE) should be used when handling this compound in laboratory settings. Good laboratory practices (GLP) must be followed to minimize exposure risks and ensure safe storage conditions. Furthermore, regulatory guidelines from agencies such as the European Chemicals Agency (ECHA) provide frameworks for assessing and managing the environmental impact of such compounds.
In conclusion,1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl) (CAS No. 2247094-41-1) represents a promising intermediate with broad applications in pharmaceutical research and material science. Its unique structural features enable diverse functionalization strategies, making it a valuable building block for developing novel bioactive molecules and advanced materials. As research continues to uncover new therapeutic targets and innovative synthetic methodologies,this compound is poised to play an increasingly significant role in addressing challenges across multiple scientific disciplines.
2247094-41-1 (1H-Benzotriazole, 6-bromo-1-(2-methoxyethyl)-) 関連製品
- 485402-39-9(2-methyl-4,5,6,7-tetrahydro-3H-imidazo4,5-cpyridine dihydrochloride)
- 1256359-21-3(Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carboxylate)
- 2171347-60-5(3-(1s,4s)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexaneamidocyclopentane-1-carboxylic acid)
- 2648936-78-9((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}pyrrolidine-2-carboxylic acid)
- 1256276-36-4((4-Bromo-3,5-difluorophenyl)methanol)
- 1261774-84-8(2-(2,4,5-Trichlorophenyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 339023-58-4(3-2-(4-Methoxyanilino)-1-nitrovinyl-2-benzofuran-1(3H)-one)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)
- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 1467372-04-8(1-(7-Chloro-1-benzofuran-2-yl)-2-methylpropan-1-one)




